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Compound of Interest

Compound Name: 3-Methylbenzotrifluoride
CAS No.: 401-79-6
Cat. No.: B1360241
- 7

Executive Summary & Molecular Identity

a,a,a-Trifluoro-m-xylene (CAS: 401-79-6) is a critical fluorinated building block and specialty
solvent.[1] Its unique electronic profile—combining the electron-withdrawing trifluoromethyl
group (-CF3) with the electron-donating methyl group (-CHs) in a meta relationship—makes it a
valuable probe for studying metabolic stability and lipophilicity in drug design. This guide
synthesizes verified spectral data (NMR, MS, IR) to establish a self-validating identification
protocol.

Physiochemical Profile
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Property Value Unit Method/Notes
1-Methyl-3-

IUPAC Name (trifluoromethyl)benze
ne

Distinct from

CAS Number 401-79-6 - Benzotrifluoride (98-
08-8)

Molecular Formula CsH7F3

Molecular Weight 160.14 g/mol

Boiling Point 127-130 °C @ 760 mmHg

Density 1.15 g/mL @ 25 °C

Refractive Index 1.427-1.431 nD20

Appearance Colorless Liquid - Distinct aromatic odor

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below constitutes the primary method for structural verification. The presence of
the fluorine nuclei induces characteristic splitting patterns (quartets) in the 13C spectrum, which
are diagnostic for the trifluoromethyl group.

A. *H NMR Data (400 MHz, CDCls)

The proton spectrum is characterized by a distinct methyl singlet and a four-proton aromatic
region.
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B. 3C NMR Data (100 MHz, CDCls)

The carbon spectrum is definitive due to Carbon-Fluorine (C-F) coupling.
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Mass Spectrometry (EI-MS)

The fragmentation pattern follows a logical decay pathway characteristic of alkylbenzenes and

fluorinated aromatics.

Key Fragmentation lons
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Fragmentation Pathway Diagram
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Figure 1: Electron Impact (EI) Fragmentation Pathway of a,a,a-Trifluoro-m-xylene

Click to download full resolution via product page

Figure 1: The dominant fragmentation pathway involves the loss of the trifluoromethyl radical to
form the stable tropylium cation (m/z 91).
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Infrared (IR) Spectroscopy
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C-H Out-of-Plane Indicates meta-
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Quality Control & Purity Assay Protocol

To ensure the integrity of a,a,a-Trifluoro-m-xylene reagents used in sensitive synthesis, the
following self-validating workflow is recommended.

Purity Assessment Workflow
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Sample Receipt

(CAS 401-79-6)

Visual Inspection
(Colorless Liquid)

GC-MS Analysis

(El Source)

Check: m/z 160 & 91 present?

Yes

1H NMR (CDCI3)

Check: Methyl singlet @ 2.42 ppm?

es No

PASS: Release for Synthesis FAIL: Quarantine

Figure 2: QC Decision Matrix for a,a,a-Trifluoro-m-xylene Verification

Click to download full resolution via product page

Figure 2: A sequential analytical workflow ensuring identity confirmation via orthogonal
methods (MS and NMR).
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Protocol Steps:

e GC-MS: Inject 1 pL of sample (diluted in Acetone). Confirm retention time and presence of
parent ion (160 m/z) and base peak (91 m/z).

e 1H NMR: Dissolve ~10 mg in CDCIs. Verify the integral ratio of Aromatic (4H) to Methyl (3H)
protons is 4:3.

o Water Content: Perform Karl Fischer titration if used for water-sensitive organometallic
coupling (Limit: <0.05% H20).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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